molecular formula C25H19FN2O4 B3567014 N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide

Cat. No.: B3567014
M. Wt: 430.4 g/mol
InChI Key: UVHFPRRBBHMLTO-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide, commonly known as BIA 10-2474, is a small molecule drug that was developed as a painkiller by the French pharmaceutical company Biotrial. BIA 10-2474 belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which have been studied for their potential therapeutic effects in a range of diseases, including pain, inflammation, and anxiety. However, BIA 10-2474 has gained notoriety due to a clinical trial conducted in 2016 that resulted in the death of one participant and severe neurological damage in four others. This tragedy has led to increased scrutiny of the drug development process and the need for better safety measures in clinical trials.

Mechanism of Action

BIA 10-2474 is a selective inhibitor of N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide, an enzyme that breaks down endocannabinoids. By inhibiting this compound, BIA 10-2474 increases the levels of endocannabinoids, which can modulate pain and inflammation. The mechanism of action of BIA 10-2474 has been studied in several preclinical models, including in vitro assays and animal studies.
Biochemical and Physiological Effects:
BIA 10-2474 has been shown to increase the levels of endocannabinoids in both the central nervous system and peripheral tissues. This increase in endocannabinoids can modulate pain and inflammation, as well as affect other physiological processes such as appetite, mood, and sleep. However, the exact biochemical and physiological effects of BIA 10-2474 in humans are not fully understood, and further research is needed to elucidate its mechanisms of action.

Advantages and Limitations for Lab Experiments

BIA 10-2474 has been used as a tool compound in several preclinical studies to investigate the role of N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide in pain and inflammation. Its selectivity for this compound and ability to increase endocannabinoid levels make it a useful tool for studying the endocannabinoid system. However, the safety concerns surrounding BIA 10-2474 have led to a halt in its clinical development, and caution should be exercised when using it in laboratory experiments.

Future Directions

Despite the safety concerns surrounding BIA 10-2474, its potential therapeutic value in pain and inflammation warrants further investigation. Future research should focus on developing safer N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide inhibitors that can modulate the endocannabinoid system without causing adverse effects. Additionally, the tragedy that occurred during the clinical trial of BIA 10-2474 highlights the need for better safety measures in clinical trials, including more rigorous preclinical testing and improved monitoring of participants.

Scientific Research Applications

BIA 10-2474 has been studied for its potential therapeutic effects in several preclinical models of pain, inflammation, and anxiety. In particular, BIA 10-2474 has been shown to increase levels of endocannabinoids, which are natural compounds that modulate pain and inflammation. BIA 10-2474 has also been studied in animal models of neuropathic pain, where it has been shown to reduce pain behavior and improve motor function. However, the safety concerns surrounding BIA 10-2474 have led to a halt in its clinical development, and further research is needed to determine its potential therapeutic value.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19FN2O4/c26-20-7-3-1-6-18(20)25(30)19-13-28(21-8-4-2-5-17(19)21)14-24(29)27-12-16-9-10-22-23(11-16)32-15-31-22/h1-11,13H,12,14-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVHFPRRBBHMLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide
Reactant of Route 2
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide
Reactant of Route 3
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide
Reactant of Route 4
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide
Reactant of Route 5
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide
Reactant of Route 6
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]acetamide

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